5-Chloro-2-(thian-4-yloxy)pyridine
Description
5-Chloro-2-(thian-4-yloxy)pyridine is a pyridine derivative featuring a chlorine atom at the 5-position and a thian-4-yloxy group (a six-membered sulfur-containing cyclic ether) at the 2-position. The compound’s molecular formula is C₁₀H₁₂ClNOS, with a molecular weight of 229.73 g/mol.
Properties
IUPAC Name |
5-chloro-2-(thian-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRBWOHVDTQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(thian-4-yloxy)pyridine involves several steps. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which serves as a precursor for further reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 5-chloro group is highly susceptible to SNAr due to the electron-withdrawing nature of the pyridine ring. Reactions typically proceed under mild conditions with ammonia or amines:
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Example : Reaction with aqueous ammonia at 100°C for 24 hours yields 5-amino-2-(thian-4-yloxy)pyridine (75% yield) .
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Mechanistic Insight : The chloro group activates the pyridine ring, enabling nucleophilic attack at the 5-position. DFT studies suggest the thian-4-yloxy group minimally disrupts the ring’s electron deficiency .
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
Table 1. Cross-Coupling Reactions of 5-Chloro-2-(thian-4-yloxy)pyridine
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Key Observation : The thian-4-yloxy group remains intact during coupling, as seen in analogous imidazo[4,5-b]pyridine syntheses .
Functionalization of the Thian-4-yloxy Group
The ether linkage can undergo acid-catalyzed cleavage or alkylation:
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Cleavage : Treatment with HBr/AcOH removes the thian-4-yloxy group, yielding 2-hydroxy-5-chloropyridine .
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Alkylation : Reaction with methyl iodide in the presence of NaH forms 2-(thian-4-ylmethoxy)-5-chloropyridine .
Electrophilic Substitution
The thian-4-yloxy group directs electrophiles to the 3- and 5-positions via resonance effects:
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Nitration : Using HNO₃/H₂SO₄ at 0°C produces 3-nitro-5-chloro-2-(thian-4-yloxy)pyridine (50% yield) .
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Sulfonation : SO₃ in H₂SO₄ affords the 3-sulfo derivative, though yields are moderate (30–40%) .
Reduction and Oxidation
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Pyridine Ring Reduction : Hydrogenation over Pd/C yields 5-chloro-2-(thian-4-yloxy)piperidine , but competing dechlorination occurs (20% selectivity) .
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Sulfur Oxidation : mCPBA oxidizes the thian-4-yl group to a sulfone, forming 5-chloro-2-(thian-4-ylsulfonyloxy)pyridine .
Heterocycle Formation
The chloro group facilitates cyclization with bifunctional nucleophiles:
Table 2. Heterocyclic Derivatives
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| Hydrazine | 5-Chloro-2-(thian-4-yloxy)pyrazolo[3,4-b]pyridine | EtOH, reflux, 8h | 60 |
| Thiourea | Thieno[2,3-b]pyridine analog | K₂CO₃, DMF, 120°C | 45 |
Computational Insights
DFT calculations (B3LYP/6-31G*) predict:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an enzyme inhibitor . It interacts with specific molecular targets, which can lead to the inhibition of certain enzymes by binding to their active sites. This property makes it a candidate for developing drugs targeting diseases such as cancer and viral infections.
Biological Studies
5-Chloro-2-(thian-4-yloxy)pyridine is used in biological research to study enzyme pathways and mechanisms. Its ability to inhibit enzymes allows researchers to investigate biological processes and identify potential therapeutic targets.
Agrochemical Development
In agriculture, this compound serves as an intermediate in the synthesis of various agrochemicals. Its unique chemical structure enables the development of new pesticides and herbicides that are effective against specific pests while minimizing environmental impact.
Material Science
The compound's properties make it suitable for developing new materials with desirable characteristics. Its reactivity allows it to be incorporated into polymers or other materials that require specific functionalities.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer progression. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent.
Case Study 2: Agrochemical Applications
Research focused on synthesizing novel pesticides using this compound as a building block. The synthesized compounds exhibited significant efficacy against common agricultural pests, demonstrating the compound's utility in agrochemical formulations.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(thian-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 5-Chloro-2-(thian-4-yloxy)pyridine with structurally analogous pyridine derivatives, highlighting substituent effects, synthesis, and applications:
Key Observations:
Substituent Effects on Reactivity and Functionality: The thian-4-yloxy group in the target compound introduces a sulfur atom, which may enhance lipophilicity and metabolic stability compared to oxygen-based ethers (e.g., benzyloxy in ). Chlorine at the 5-position is a common feature in bioactive pyridines (e.g., Etoricoxib ), where it may influence binding affinity to enzymatic targets.
Synthetic Efficiency: The synthesis of 5-Chloro-2-(4-(phenylsulfonyl)phenoxy)pyridine achieved a 79% yield via nickel/photoredox dual catalysis , suggesting that electron-deficient pyridine derivatives can be efficiently functionalized.
Pharmaceutical Relevance :
- Etoricoxib and Edoxaban-related impurities demonstrate that chloro-pyridine derivatives are critical in drug development. The target compound’s thian-4-yloxy group could position it as a precursor for sulfur-containing therapeutics or as a structural motif in kinase inhibitors.
Physicochemical Properties :
- Compared to 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine , the target compound’s lower molecular weight and cyclic ether substituent may improve solubility in polar solvents, a key factor in drug bioavailability.
Biological Activity
5-Chloro-2-(thian-4-yloxy)pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the compound's biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has a molecular formula of C8H8ClNO2S and a molecular weight of 217.67 g/mol. Its structure features a pyridine ring substituted with a chlorine atom and a thian-4-yloxy group, which is believed to contribute to its biological properties.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
Anticancer Properties
In vitro studies have indicated that this compound possesses anticancer activity. A case study published in the Journal of Medicinal Chemistry highlighted its potential in inhibiting cell proliferation in human cancer cell lines, including breast and lung cancer cells. The compound showed an IC50 value of 25 µM in MCF-7 breast cancer cells, indicating moderate potency against tumor growth .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific kinases involved in cell signaling pathways related to cancer progression and inflammation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results indicated that the compound was among the top performers in inhibiting microbial growth, particularly against Gram-positive bacteria .
Case Study 2: Cancer Cell Line Inhibition
In another case study focusing on cancer treatment, researchers tested the compound against several cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 30 |
| HeLa (Cervical) | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
